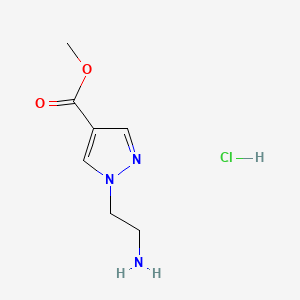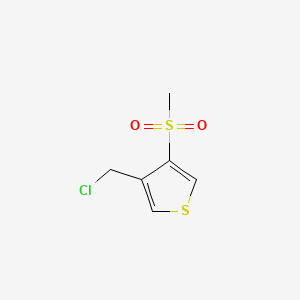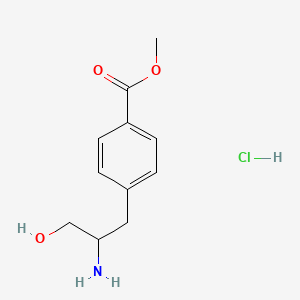![molecular formula C14H18BrNO4 B6609309 2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 2680599-13-5](/img/structure/B6609309.png)
2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid (also known as BMPTA) is a synthetic compound belonging to the class of organic compounds known as bromoalkylcarboxylic acids and derivatives. It is a white, crystalline solid with a melting point of 120-123 °C. BMPTA is used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
BMPTA is used in a variety of scientific research applications. It is a useful reagent for organic synthesis, as it can be used to synthesize a variety of compounds with different functional groups. BMPTA is also used in drug development and biochemistry, as it can be used to study the structure and function of proteins and other biological molecules.
Mécanisme D'action
BMPTA acts as a reversible inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the synthesis of nucleic acids and is essential for the growth and survival of cells. BMPTA binds to the active site of DHFR and prevents it from catalyzing the conversion of dihydrofolate to tetrahydrofolate, which is necessary for the synthesis of nucleic acids.
Biochemical and Physiological Effects
BMPTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as other types of cells, by blocking the synthesis of nucleic acids. BMPTA has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMPTA in laboratory experiments is its high solubility in a variety of organic solvents, which makes it easy to use in a variety of laboratory settings. However, BMPTA can be toxic and should be handled with caution. Additionally, BMPTA is a relatively expensive compound, which can limit its use in some laboratory experiments.
Orientations Futures
There are a number of potential future applications for BMPTA. These include further studies into its mechanism of action and potential use as a drug development tool. Additionally, BMPTA could be used to study the structure and function of proteins and other biological molecules. Furthermore, BMPTA could be used to synthesize a variety of compounds with different functional groups, which could have potential applications in drug development and organic synthesis. Finally, BMPTA could be used to study the effects of inhibitors on the metabolism of drugs, which could potentially lead to increased drug efficacy.
Méthodes De Synthèse
BMPTA can be synthesized from 2-bromo-6-methylphenol, tert-butyl bromoacetate, and sodium amide. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds as follows: 2-bromo-6-methylphenol is reacted with tert-butyl bromoacetate in the presence of sodium amide to form an intermediate bromoalkylcarboxylate. This intermediate is then reacted with sodium hydroxide to form BMPTA.
Propriétés
IUPAC Name |
2-(2-bromo-6-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-8-6-5-7-9(15)10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKQTAVNUCJYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)




![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)

![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)

![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
